2-{NAPHTHO[2,1-B]FURAN-1-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Description
2-{Naphtho[2,1-b]furan-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound featuring a naphtho[2,1-b]furan core substituted with an acetamide group linked to a 4-(trifluoromethyl)phenyl moiety. The naphthofuran scaffold is known for its planar aromatic structure, which facilitates π-π interactions in biological systems, while the trifluoromethyl group enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-benzo[e][1]benzofuran-1-yl-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3NO2/c22-21(23,24)15-6-8-16(9-7-15)25-19(26)11-14-12-27-18-10-5-13-3-1-2-4-17(13)20(14)18/h1-10,12H,11H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDBTFOZWABWST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{NAPHTHO[2,1-B]FURAN-1-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the Vilsmeier formylation of 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan, followed by reactions with various nucleophiles to form the desired derivatives . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{NAPHTHO[2,1-B]FURAN-1-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted naphthofuran derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with naphthalene and trifluoromethyl groups exhibit significant anticancer properties. The structural characteristics of 2-{Naphtho[2,1-b]furan-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide suggest potential interactions with cancer cell lines.
Case Study:
A study involving derivatives of naphtho[2,1-b]furan demonstrated that modifications in the trifluoromethyl and phenyl groups could enhance cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compound's ability to inhibit cell proliferation was evaluated using IC50 values, indicating its effectiveness in targeting tumor growth.
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| MCF-7 (Breast) | < 5 | Significant growth inhibition |
| HT29 (Colon) | < 3 | Enhanced by trifluoromethyl group |
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural features may contribute to its ability to disrupt bacterial membranes or inhibit essential enzymes.
Case Study:
In vitro studies on related compounds indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 0.5 μg/mL.
| Pathogen | MIC (μg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.5 | Effective against biofilm formation |
| Escherichia coli | 0.7 | Broad-spectrum activity |
Fluorescent Dyes
Due to its unique structure, this compound can be utilized as a fluorescent dye in various applications such as bioimaging and sensing technologies. The naphtho[2,1-b]furan moiety provides strong fluorescence properties.
Case Study:
Research has demonstrated the use of similar naphthalene derivatives in cellular imaging, where they effectively stain cellular components without significant toxicity.
Mechanism of Action
The mechanism of action of 2-{NAPHTHO[2,1-B]FURAN-1-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with various molecular targets and pathways. The compound can bind to DNA, causing genotoxic effects, and inhibit enzymes involved in cellular processes, leading to its antibacterial and anticancer activities . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Structural Features
- Naphthofuran Core : The target compound shares the naphthofuran core with Compounds 3 and 4 from . This core is critical for planar stacking interactions in biological targets.
- Trifluoromethyl vs. Nitro Groups: Unlike Compounds 3 and 4, which feature nitro groups (–NO$2$), the target compound substitutes this with a trifluoromethyl (–CF$3$) group.
- Acetamide Linkage : All compounds include an acetamide group, a common pharmacophore for hydrogen bonding with biological targets.
Molecular Weight and Solubility
- The target compound (371.35 g/mol) has a higher molecular weight than Compounds 3 (354.32 g/mol) and 4 (325.28 g/mol) but is lighter than the diphenyl derivative (459.54 g/mol) from . Higher molecular weight in the diphenyl compound may reduce solubility, impacting bioavailability .
Biological Activity
The compound 2-{Naphtho[2,1-b]furan-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide is a derivative of naphtho[2,1-b]furan, which has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluations, and relevant case studies associated with this compound.
Synthesis
The synthesis of naphtho[2,1-b]furan derivatives typically involves various chemical reactions, including Vilsmeier formylation and cyclization methods. The specific synthesis of this compound has not been extensively documented in the literature; however, related compounds have shown promising results in biological evaluations.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of naphtho[2,1-b]furan derivatives. For instance, one study reported that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. Specifically, a derivative related to naphtho[2,1-b]furan demonstrated effective inhibition against various microbial strains .
Cytotoxicity
In vitro assays have shown that some naphtho[2,1-b]furan compounds exhibit cytotoxic effects against cancer cell lines. For example, a related compound was found to be cytotoxic against HeLa (cervical cancer), HT29 (colon cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells while showing low toxicity towards normal Vero cells . This suggests that modifications to the naphtho[2,1-b]furan structure may enhance its selectivity for cancerous cells.
The biological activity of these compounds is often attributed to their ability to interact with cellular targets through various mechanisms. The presence of functional groups like the trifluoromethyl moiety can influence the lipophilicity and electronic properties of the compound, potentially enhancing its interaction with biological membranes and target proteins.
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{naphtho[2,1-b]furan-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via cyclization of precursors like 2-hydroxy-1-naphthonitrile with ethyl chloroacetate in the presence of K₂CO₃. Optimization involves monitoring reactions via TLC (hexane:ethyl acetate mobile phase) and purification via column chromatography. Key steps include controlling temperature, solvent choice (e.g., methanol for nitrogenation), and stoichiometric ratios to minimize byproducts. Structural confirmation requires NMR (e.g., δ6.48 singlet for NH₂) and IR spectroscopy (e.g., 1657 cm⁻¹ for ester carbonyl) .
Q. How is structural integrity confirmed post-synthesis, and what spectroscopic techniques are critical for validation?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies protons (e.g., δ1.4 triplet for CH₃, δ4.4 quartet for CH₂) and aromatic/heterocyclic carbons.
- IR Spectroscopy : Confirms functional groups (e.g., NH₂ at 3426 cm⁻¹, carbonyl at ~1650 cm⁻¹).
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography (if applicable) : Resolves crystal packing and stereochemistry using programs like SHELXL .
Q. What purification techniques are most effective for isolating this compound, and how do solvent systems influence purity?
- Methodological Answer : Recrystallization (using ethanol/water mixtures) and column chromatography (silica gel with hexane:ethyl acetate gradients) are standard. Solvent polarity must balance compound solubility and impurity removal. For example, methanol may enhance crystallization but requires slow cooling to avoid co-precipitation of byproducts .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in substitution and oxidation reactions?
- Methodological Answer :
- Electrophilic Substitution : The trifluoromethylphenyl group acts as an electron-withdrawing moiety, directing electrophiles to the naphthofuran ring. Kinetic studies (e.g., UV-Vis monitoring) can track intermediates.
- Oxidation Pathways : Hydrogen peroxide or KMnO₄ may oxidize the furan ring, forming diketones. Computational modeling (DFT) predicts reactive sites and transition states .
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets like kinases or enzymes?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock to model binding to ATP-binding pockets (e.g., kinase inhibition).
- Pharmacophore Mapping : Identify critical groups (e.g., acetamide linker, trifluoromethylphenyl) for target affinity.
- MD Simulations : Assess stability of ligand-protein complexes over time. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer :
- Dose-Response Studies : Test across concentrations (nM–µM) to identify therapeutic windows.
- Cell Line Specificity : Compare activity in cancer vs. normal cells (e.g., MTT assays).
- Metabolite Profiling : Use LC-MS to detect active metabolites or degradation products that may skew results .
Q. How do structural modifications (e.g., substituting trifluoromethyl with nitro groups) alter toxicity and metabolic stability?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., nitro derivatives) and compare toxicity via Ames tests or hepatocyte viability assays.
- CYP450 Inhibition Assays : Evaluate metabolic stability using human liver microsomes.
- Computational ADMET : Predict logP, bioavailability, and CYP interactions with tools like SwissADME .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
